molecular formula C7H7NO B3008883 3-Ethyl-5-ethynyl-1,2-oxazole CAS No. 2470436-46-3

3-Ethyl-5-ethynyl-1,2-oxazole

Cat. No. B3008883
CAS RN: 2470436-46-3
M. Wt: 121.139
InChI Key: AVANSLQRXSRLKC-UHFFFAOYSA-N
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Description

General Methodology for Synthesis

The synthesis of 2,5-disubstituted-1,3-oxazoles, such as 3-Ethyl-5-ethynyl-1,2-oxazole, can be achieved through the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, which provides a reactive C-5 carbanion. This carbanion can then react with various electrophiles, including aldehydes and ketones. The formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles further allows for cross-coupling reactions, which are essential for the synthesis of disubstituted oxazoles .

Synthesis Analysis

A three-step method has been described for the synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, which could be adapted for the synthesis of 3-Ethyl-5-ethynyl-1,2-oxazole. The process involves the use of bis(trimethylsilyl)acetylene and acrylic acid derivatives as starting materials. The key intermediate, 2-acyl-1-phthalimidoaziridines, is obtained through oxidative phthalimidoaziridination of enynones, which is then thermally expanded to yield the target oxazoles .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be characterized using various spectroscopic techniques. For instance, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was characterized by IR spectroscopy, 13C NMR, Mass spectroscopy, and single-crystal X-ray diffraction analysis. These techniques can similarly be applied to analyze the structure of 3-Ethyl-5-ethynyl-1,2-oxazole .

Chemical Reactions Analysis

The oxazole ring can participate in various chemical reactions. For example, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for synthesizing substituted oxazoles through regiocontrolled halogenation and palladium-catalyzed coupling reactions. This suggests that 3-Ethyl-5-ethynyl-1,2-oxazole could also undergo similar reactions to yield a variety of substituted oxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be deduced from their molecular structure. For instance, the crystallographic parameters and hydrogen bonding patterns can influence the compound's solubility, melting point, and reactivity. The structure of 3-Ethyl-5-ethynyl-1,2-oxazole can be expected to exhibit unique properties based on its ethyl and ethynyl substituents, which can be analyzed through experimental methods such as X-ray crystallography .

Scientific Research Applications

Transition Metal Coordination Chemistry

3-Ethyl-5-ethynyl-1,2-oxazole is related to the 1,3-oxazole ligands, which have been extensively studied for their utility in transition metal-catalyzed asymmetric organic syntheses. These ligands are versatile, easily synthesized, and can modulate chiral centers near donor atoms. They have significant applications in the field of coordination chemistry, particularly in structural characterization using X-ray diffraction and NMR spectroscopy (Gómez, Muller, & Rocamora, 1999).

Polymerization Applications

The oxazole family, including compounds like 3-Ethyl-5-ethynyl-1,2-oxazole, has been utilized in polymerization processes. For instance, certain oxazole derivatives have been polymerized via cationic ring-opening isomerization, demonstrating potential in material sciences (Simionescu, Onofrei, & Grigoras, 1987).

Crystal Structure Studies

Compounds within the oxazole family have been synthesized and analyzed using single crystal X-ray diffraction methods. This includes studies on the crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, which shares structural similarities with 3-Ethyl-5-ethynyl-1,2-oxazole (Marjani, 2013).

Anticancer Research

Oxazole-based compounds, including those related to 3-Ethyl-5-ethynyl-1,2-oxazole, have been a significant target in anticancer research. Their structure enables interactions with various enzymes and receptors, aiding in the discovery of new drugs (Chiacchio et al., 2020).

Corrosion Inhibition

Some oxazole derivatives have been investigated as anticorrosion agents for metals in acidic environments. Their inhibition efficiency and molecular interactions with metal surfaces have been studied, providing insights into protective coatings and materials science (Rahmani et al., 2019).

Catalytic Synthesis

Oxazoles, including those related to 3-Ethyl-5-ethynyl-1,2-oxazole, have been central to catalytic synthesis methodologies. These methods have broad applications in medicinal, pharmaceutical, and material sciences, with 1,3-oxazole derivatives serving as important building blocks (Shinde et al., 2022).

Future Directions

Oxazole derivatives, including 3-Ethyl-5-ethynyl-1,2-oxazole, are of interest in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring these activities further and developing new synthetic methods for oxazole derivatives .

properties

IUPAC Name

3-ethyl-5-ethynyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-3-6-5-7(4-2)9-8-6/h2,5H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVANSLQRXSRLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-ethynyl-1,2-oxazole

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